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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B1667198 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
BMS-303141 is a potent and specific inhibitor of ATP-citrate lyase (ACL), a crucial enzyme that

links cellular glucose metabolism to the production of cytosolic acetyl-CoA. This intermediate is

vital for the de novo synthesis of fatty acids and cholesterol, as well as for histone acetylation,

which regulates gene expression.[1][2] The inhibitory action of BMS-303141 on ACL makes it a

valuable tool for investigating the roles of these metabolic pathways in various physiological

and pathological conditions, including cancer, metabolic disorders, and inflammatory diseases.

[1][2][3][4][5]

These application notes provide an overview of the reported dosages and administration routes

for BMS-303141 in preclinical animal studies, with a focus on mouse models. The

accompanying protocols offer detailed methodologies for the preparation and administration of

this compound.

Data Presentation: BMS-303141 Dosage in Animal
Studies
The following table summarizes the dosages of BMS-303141 used in various mouse models:
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Animal
Model

Condition Dosage
Administr
ation
Route

Duration Vehicle
Key
Findings

BALB/c

nude mice

Hepatocell

ular

Carcinoma

(HepG2

xenograft)

5

mg/kg/day

Oral

(gavage)
8 days

Normal

Saline

Inhibited

tumor

growth,

synergistic

effect with

sorafenib.

[1][3]

db/db mice
Type 2

Diabetes

50

mg/kg/day

Oral

(intragastri

c)

30 days

0.5%

Sodium

Carboxyme

thyl

Cellulose

Reduced

serum

lipids and

renal

lipogenic

enzymes,

alleviated

ectopic

lipid

accumulati

on and

inflammatio

n in the

kidneys.[1]

[4][6]

High-fat

diet-

induced

obese mice

Hyperlipide

mia

10

mg/kg/day

Not

specified
29 days

Not

specified

Reduced

plasma

glucose.[4]

C57BL/6J

mice

Sepsis

(LPS-

induced

endotoxem

ia)

50 mg/kg

Intraperiton

eal (i.p.)

injection

Single

dose (1h

prior to

LPS)

Saline

Alleviated

inflammatio

n and

organ

injury.[5]
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Experimental Protocols
Protocol 1: Oral Administration of BMS-303141 in a
Mouse Xenograft Model of Hepatocellular Carcinoma
This protocol is adapted from studies investigating the anti-tumor effects of BMS-303141.[1][3]

1. Materials:

BMS-303141
Normal saline (0.9% NaCl)
BALB/c nude mice
HepG2 cells
Oral gavage needles (20-22 gauge)
Syringes

2. Preparation of Dosing Solution:

Weigh the required amount of BMS-303141 based on the number of mice and the desired
dose (5 mg/kg).
Suspend BMS-303141 in normal saline to the final desired concentration. For example, for a
20g mouse receiving a 5 mg/kg dose, you would administer 0.1 mg in a volume of 100-200
µL. Adjust the concentration of the stock solution accordingly.
Vortex the suspension thoroughly before each administration to ensure homogeneity.

3. Experimental Procedure:

Subcutaneously inject HepG2 cells into the flank of each mouse.
Monitor tumor growth regularly. Once tumors reach a volume of approximately 100 mm³,
randomize the mice into treatment groups.
Administer the BMS-303141 suspension (5 mg/kg) or vehicle (normal saline) orally via
gavage once daily for 8 consecutive days.
Monitor tumor volume and body weight throughout the study.
At the end of the treatment period, euthanize the mice and collect tumor tissues for further
analysis (e.g., immunohistochemistry for Ki-67).[1][3]

Protocol 2: Intraperitoneal Administration of BMS-
303141 in a Mouse Model of Sepsis
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This protocol is based on a study evaluating the anti-inflammatory effects of BMS-303141.[5]

1. Materials:

BMS-303141
Saline (0.9% NaCl)
C57BL/6J mice
Lipopolysaccharide (LPS)
25-27 gauge needles
Syringes

2. Preparation of Dosing Solution:

Prepare a stock solution of BMS-303141 in saline at a concentration suitable for
administering 50 mg/kg in a low volume (e.g., 100 µL).
Ensure the solution is well-mixed before each injection.

3. Experimental Procedure:

Administer a single dose of BMS-303141 (50 mg/kg) or vehicle (saline) via intraperitoneal
injection.
One hour after the BMS-303141 injection, induce sepsis by intraperitoneally injecting LPS
(e.g., 5 mg/kg).
Monitor the mice for signs of endotoxemia.
At a predetermined time point (e.g., 16 hours post-LPS injection), collect blood and tissue
samples for analysis of inflammatory markers (e.g., IL-6, MCP-1) and assessment of organ
injury.[5]

Mandatory Visualization
Signaling Pathway of BMS-303141 Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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